molecular formula C14H18O3 B13582192 1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13582192
M. Wt: 234.29 g/mol
InChI Key: PNXJKBYKRNJRNE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a hydroxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or metabolism, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the hydroxy-dimethylphenyl group.

    2-Hydroxy-4,5-dimethylbenzoic acid: Similar aromatic structure but lacks the cyclopentane ring.

Uniqueness

1-(2-Hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid is unique due to the combination of its cyclopentane ring and substituted aromatic group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(2-hydroxy-4,5-dimethylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-9-7-11(12(15)8-10(9)2)14(13(16)17)5-3-4-6-14/h7-8,15H,3-6H2,1-2H3,(H,16,17)

InChI Key

PNXJKBYKRNJRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2(CCCC2)C(=O)O

Origin of Product

United States

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